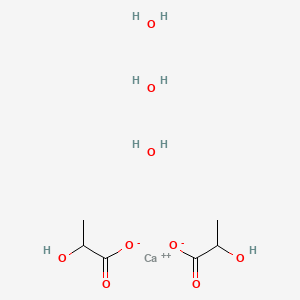
Calcium lactate trihydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It appears as a white or almost white crystalline or granular powder that is soluble in water and very slightly soluble in ethanol . This compound is commonly used in the food industry, pharmaceuticals, and various scientific research applications due to its calcium content and solubility properties .
Preparation Methods
2-HYDROXYPROPANOICACIDCALCIUMSALT,TRIHYDRATE is prepared commercially by neutralizing lactic acid with calcium carbonate or calcium hydroxide . The lactic acid used in this process is typically obtained from the fermentation of dextrose, molasses, starch, sugar, or whey . The reaction conditions involve maintaining a controlled temperature and pH to ensure the complete neutralization of lactic acid and the formation of the calcium salt.
Chemical Reactions Analysis
2-HYDROXYPROPANOICACIDCALCIUMSALT,TRIHYDRATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to produce calcium carbonate and water.
Reduction: It can be reduced to form lactic acid and calcium hydroxide.
Substitution: In the presence of strong acids, it can undergo substitution reactions to form different calcium salts. Common reagents used in these reactions include strong acids like hydrochloric acid and bases like sodium hydroxide. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-HYDROXYPROPANOICACIDCALCIUMSALT,TRIHYDRATE has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and as a source of calcium ions in analytical chemistry.
Biology: It serves as a calcium supplement in cell culture media and is used to study calcium-dependent biological processes.
Medicine: This compound is used in calcium supplements and as a treatment for calcium deficiencies.
Mechanism of Action
The mechanism of action of 2-HYDROXYPROPANOICACIDCALCIUMSALT,TRIHYDRATE involves the release of calcium ions when dissolved in water. These calcium ions play a crucial role in various biological processes, including muscle contraction, nerve transmission, and blood clotting. The compound interacts with molecular targets such as calcium channels and binding proteins to exert its effects.
Comparison with Similar Compounds
2-HYDROXYPROPANOICACIDCALCIUMSALT,TRIHYDRATE can be compared with other calcium salts such as:
Calcium gluconate: Similar to calcium lactate, but with different solubility and bioavailability properties.
Calcium carbonate: More commonly used as an antacid and calcium supplement, but less soluble in water.
Properties
CAS No. |
139061-06-6 |
|---|---|
Molecular Formula |
C6H16CaO9 |
Molecular Weight |
272.26 g/mol |
IUPAC Name |
calcium;2-hydroxypropanoate;trihydrate |
InChI |
InChI=1S/2C3H6O3.Ca.3H2O/c2*1-2(4)3(5)6;;;;/h2*2,4H,1H3,(H,5,6);;3*1H2/q;;+2;;;/p-2 |
InChI Key |
UBWYRXFZPXBISJ-UHFFFAOYSA-L |
Canonical SMILES |
CC(C(=O)[O-])O.CC(C(=O)[O-])O.O.O.O.[Ca+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2r)-1,1,1-Trifluoro-2-{4-[(2s)-2-{[(3s)-3-Methylmorpholin-4-Yl]methyl}-4-(Thiophen-2-Ylsulfonyl)piperazin-1-Yl]phenyl}propan-2-Ol](/img/structure/B12433589.png)


![(2S,7S)-3,3,5,8,10,10-hexamethoxy-7,11-bis(prop-2-enyl)tricyclo[6.2.2.02,7]dodeca-5,11-diene-4,9-dione](/img/structure/B12433616.png)
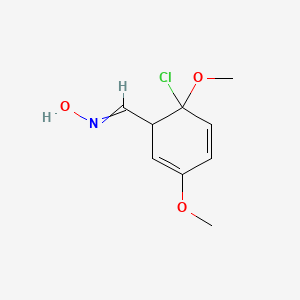
![2-[(Tert-butoxy)carbonyl]-6,6-difluoro-2-azabicyclo[3.1.0]hexane-4-carboxylic acid](/img/structure/B12433622.png)
![6-[(3S)-3,4,5-trihydroxy-2-(hydroxymethyl)piperidin-1-yl]hexanoic acid](/img/structure/B12433623.png)
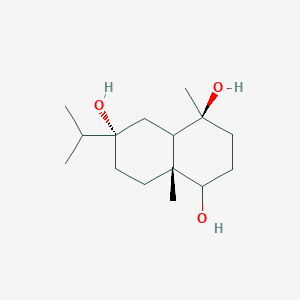

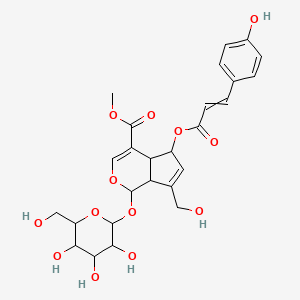
![{2-[(2,4-Dichlorophenyl)carbamoyl]ethylidene}amino N-phenylcarbamate](/img/structure/B12433647.png)
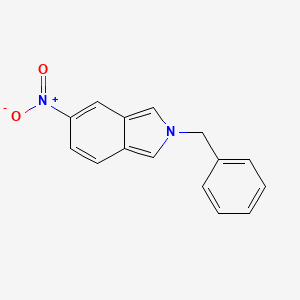
![N-[(6-chloro-1H-indol-3-yl)methylidene]hydroxylamine](/img/structure/B12433660.png)

